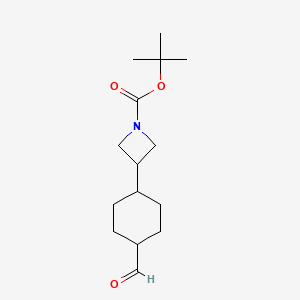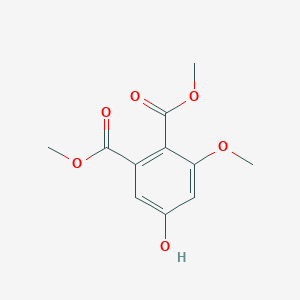
Dimethyl 5-hydroxy-3-methoxybenzene-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 5-hydroxy-3-methoxybenzene-1,2-dicarboxylate is an organic compound with the molecular formula C11H12O6. It is a derivative of benzene, featuring two ester groups, a hydroxyl group, and a methoxy group attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-hydroxy-3-methoxybenzene-1,2-dicarboxylate typically involves the esterification of 5-hydroxy-3-methoxyphthalic acid. The reaction is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions usually include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The process involves continuous stirring and heating to maintain the reaction conditions. The product is then purified through distillation or crystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 5-hydroxy-3-methoxybenzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl 5-hydroxy-3-methoxybenzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other aromatic compounds.
Mécanisme D'action
The mechanism of action of Dimethyl 5-hydroxy-3-methoxybenzene-1,2-dicarboxylate involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester groups can undergo hydrolysis, releasing the active components that exert their effects through various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 3-hydroxy-5-methoxybenzene-1,2-dicarboxylate
- Dimethyl 3,5-dimethoxybenzene-1,2-dicarboxylate
- Dimethyl 3-hydroxy-4-methoxybenzene-1,2-dicarboxylate
Uniqueness
Dimethyl 5-hydroxy-3-methoxybenzene-1,2-dicarboxylate is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups on the benzene ring allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
65212-19-3 |
|---|---|
Formule moléculaire |
C11H12O6 |
Poids moléculaire |
240.21 g/mol |
Nom IUPAC |
dimethyl 5-hydroxy-3-methoxybenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C11H12O6/c1-15-8-5-6(12)4-7(10(13)16-2)9(8)11(14)17-3/h4-5,12H,1-3H3 |
Clé InChI |
VDCCQCMRKQBMRS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1C(=O)OC)C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



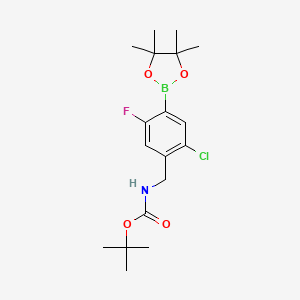
![n-[2-(Thien-3-yl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13925959.png)
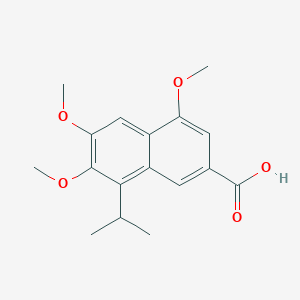
![(E)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one](/img/structure/B13925978.png)

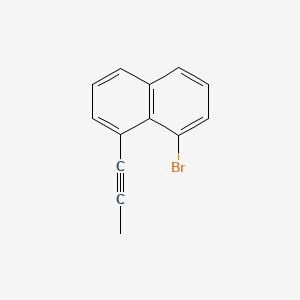
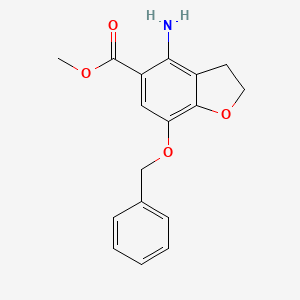
![4-Oxo-4,5-dihydro-3h-pyrrolo[2,3-c]quinoline-1-carboxamide](/img/structure/B13926001.png)



